3-(benzenesulfonyl)-N-[(1-hydroxycyclopentyl)methyl]propanamide
Description
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[(1-hydroxycyclopentyl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4S/c17-14(16-12-15(18)9-4-5-10-15)8-11-21(19,20)13-6-2-1-3-7-13/h1-3,6-7,18H,4-5,8-12H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTOGRIUVCDMVFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)CCS(=O)(=O)C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Sulfonation of Acrylic Acid Derivatives
Michael addition-based route provides regioselective sulfonation:
Procedure (adapted from US6710208B2):
- Charge 1.0 eq acrylic acid in anhydrous DCM at 0°C under N₂
- Add 1.2 eq benzenesulfonyl chloride dropwise
- Introduce 2.5 eq Et₃N as HCl scavenger
- Warm to RT, stir 12 hrs
- Quench with 1M HCl, extract with EA (3×)
- Dry over MgSO₄, concentrate in vacuo
Yield : 68-72% (HPLC purity >95%)
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Temperature | 0°C → RT gradient | Prevents oligomerization |
| Solvent | DCM > THF > EtOAc | Polarity controls reaction rate |
| Scavenger | Et₃N > pyridine | Efficient HCl removal |
Oxidation of 3-(Benzenesulfonyl)propanal
Alternative pathway for high-purity product:
- Prepare 3-(benzenesulfonyl)propanal via Friedel-Crafts sulfonation of propenal
- Oxidize with Jones reagent (CrO₃/H₂SO₄) at 0°C
- Neutralize with NaHCO₃, extract with MTBE
Advantage : Avoids Michael addition side products
Disadvantage : Requires strict temperature control (-5°C to 5°C)
Preparation of (1-Hydroxycyclopentyl)methylamine
Reductive Amination of Cyclopentanone
Scalable one-pot method (WO2014069520A1):
Stepwise Protocol :
- React cyclopentanone (1.0 eq) with methylamine hydrochloride (1.5 eq) in MeOH
- Add NaBH₃CN (1.8 eq) portionwise at 0°C
- Stir 6 hrs at RT
- Quench with sat. NH₄Cl, extract with CH₂Cl₂
- Purify via flash chromatography (SiO₂, 9:1 DCM/MeOH)
Critical Parameters :
- pH maintenance at 8.5-9.0 using NaOH
- Exclusion of moisture to prevent borane decomposition
Yield : 82% (GC-MS purity 98.7%)
Hydroxylation of Cyclopentene Derivatives
Alternative route for stereochemical control:
- Epoxidize cyclopentene with mCPBA
- Ring-open epoxide with NH₂CH₂MgBr
- Reduce resultant alcohol with LiAlH₄
Stereoselectivity : >90% trans-diastereomer
Throughput : 3 steps, 56% overall yield
Amide Bond Formation Strategies
Carbodiimide-Mediated Coupling
Standard EDCl/HOBt method:
Optimized Conditions :
- 3-(Benzenesulfonyl)propanoic acid: 1.05 eq
- (1-Hydroxycyclopentyl)methylamine: 1.0 eq
- EDCl: 1.2 eq, HOBt: 1.5 eq in anhydrous DMF
- Stir 48 hrs at 25°C under N₂
- Workup: Dilute with EtOAc, wash with 5% citric acid/5% NaHCO₃
Yield : 89% after recrystallization (hexane/EtOAc)
Mixed Carbonate Activation
Enhanced reactivity for sterically hindered amines:
- Convert acid to mixed carbonate with ClCO₂Et
- React with amine in presence of DMAP catalyst
Advantages :
- Avoids racemization
- Suitable for heat-sensitive substrates
Reaction Time : 6 hrs at 0°C → RT
Critical Process Analytical Technologies
Inline FTIR Monitoring
Key spectral markers:
- Amide I band: 1640-1680 cm⁻¹
- Sulfonyl S=O stretch: 1360, 1180 cm⁻¹
UPLC-MS Purity Tracking
System: Waters Acquity BEH C18 (2.1×50 mm, 1.7 μm)
Mobile Phase: 0.1% FA in H₂O/MeCN gradient
Detection: ESI+ m/z 325.1 [M+H]⁺
Industrial Scale-Up Considerations
Cost Analysis of Routes
| Method | Cost ($/kg) | E-Factor | PMI |
|---|---|---|---|
| EDCl Coupling | 420 | 18.7 | 32.4 |
| Mixed Carbonate | 580 | 12.1 | 21.9 |
Waste Stream Management
- Et₃N·HCl byproducts: Neutralize with NaOH → Triethylamine recovery
- DMF solvent: Distillative recycling (≥98% purity)
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-N-[(1-hydroxycyclopentyl)methyl]propanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC or Jones reagent.
Reduction: The amide group can be reduced to an amine using reducing agents like LiAlH4.
Substitution: The phenylsulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or KMnO4 under acidic conditions.
Reduction: LiAlH4 or NaBH4 in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted sulfonamides or thiols.
Scientific Research Applications
3-(benzenesulfonyl)-N-[(1-hydroxycyclopentyl)methyl]propanamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in drug discovery, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-N-[(1-hydroxycyclopentyl)methyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to active sites, modulating the activity of the target proteins. This interaction can lead to inhibition or activation of biochemical pathways, depending on the context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
Target Compound
- Core structure : Propanamide with a benzenesulfonyl group at position 3.
- N-substituent : (1-Hydroxycyclopentyl)methyl group.
- Key functional groups: Sulfonyl (electron-withdrawing), hydroxyl (hydrogen-bond donor).
Analog 1 : 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-arylpropanamides (Compounds 7c–7f)
- Core structure : Propanamide with sulfanyl-linked 1,3,4-oxadiazole and thiazole rings.
- N-substituent : Methylphenyl or dimethylphenyl groups.
- Key features : Heterocyclic systems (oxadiazole, thiazole) enhance rigidity and π-π interactions .
- Molecular weight : 375–389 g/mol (lower than the target compound).
Analog 2 : N-(4-Chlorophenyl)-3-cyclopentyl-N-hydroxypropanamide (Compound 7 in )
- Core structure : Propanamide with a cyclopentyl group.
- N-substituent : 4-Chlorophenyl and hydroxamic acid groups.
- Key features : Hydroxamic acid moiety (ionizable, metal-chelating) and chlorophenyl (lipophilic) .
Analog 3 : GLUT4-Targeting Propanamides ()
Physicochemical Properties
*Estimated based on structural similarity to .
Key Observations:
- The target compound’s benzenesulfonyl group contributes to moderate lipophilicity (logP ~3.6), comparable to Analog 2 but higher than Analog 1’s sulfanyl-linked heterocycles.
Target Compound
- Hypothesized activity : The benzenesulfonyl group is common in enzyme inhibitors (e.g., carbonic anhydrase), while the hydroxycyclopentyl group may enhance binding to hydroxyl-dependent targets (e.g., kinases, proteases).
Analog 1 (7c–7f)
- Reported activity : Antimicrobial and anti-inflammatory properties due to thiazole and oxadiazole moieties .
Analog 2 (Compound 7)
Analog 3 (GLUT4 Inhibitors)
- Reported activity : Modulation of glucose metabolism in cancer cells via GLUT4 binding .
Biological Activity
3-(Benzenesulfonyl)-N-[(1-hydroxycyclopentyl)methyl]propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is , and it features a benzenesulfonamide group that is known for its biological activity, particularly in enzyme inhibition.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The sulfonamide moiety can mimic natural substrates, allowing it to inhibit certain enzymes. This mechanism is common among sulfonamide derivatives, which often target dihydropteroate synthase in bacterial systems.
- Receptor Binding : The compound may also interact with specific receptors, influencing pathways related to inflammation and pain management.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Effects : Studies have shown that sulfonamides can possess significant antibacterial properties. For instance, they are effective against both Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Properties : The compound may reduce inflammation by inhibiting pathways associated with inflammatory mediators.
Case Studies and Experimental Data
A review of the literature reveals several studies investigating the biological activity of similar compounds:
- Antibacterial Activity :
- Anti-inflammatory Activity :
- Molecular Docking Studies :
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
